2-クロロ-4-ニトロフェニル二水素リン酸

説明

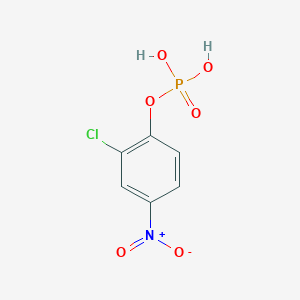

2-Chloro-4-nitrophenyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C6H5ClNO6P. It is known for its applications in various scientific fields, including chemistry, biology, and environmental science. The compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further bonded to a dihydrogen phosphate group.

科学的研究の応用

2-Chloro-4-nitrophenyl dihydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a substrate in enzyme assays.

Biology: Employed in studies involving enzyme kinetics and mechanisms, particularly for phosphatases.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of pesticides, dyes, and other chemical intermediates.

作用機序

Target of Action

The primary target of 2-Chloro-4-nitrophenyl dihydrogen phosphate is Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Chloro-4-nitrophenyl dihydrogen phosphate interacts with its targets, the PTPs, by suppressing their activity . This suppression can lead to changes in the phosphorylation state of proteins, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria such as Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Pharmacokinetics

Given its molecular weight of 25353 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The suppression of PTPs by 2-Chloro-4-nitrophenyl dihydrogen phosphate can lead to changes in cellular processes controlled by these enzymes . This could potentially be used for therapeutic intervention against various diseases, including malignancies and autoimmune disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-nitrophenyl dihydrogen phosphate. For example, certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound, which would affect its persistence in the environment

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-chloro-4-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-4-nitrophenol+POCl3→2-Chloro-4-nitrophenyl dihydrogen phosphate+HCl

Industrial Production Methods

Industrial production methods for 2-Chloro-4-nitrophenyl dihydrogen phosphate involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-Chloro-4-nitrophenyl dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 2-chloro-4-nitrophenol and phosphoric acid.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

Hydrolysis: 2-Chloro-4-nitrophenol and phosphoric acid.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Reduction: 2-Chloro-4-aminophenyl dihydrogen phosphate.

類似化合物との比較

Similar Compounds

2-Chloro-4-nitrophenol: Lacks the phosphate group but shares similar reactivity.

4-Nitrophenyl dihydrogen phosphate: Similar structure but without the chloro group.

2,6-Dichloro-4-nitrophenol: Contains an additional chloro group, affecting its reactivity and applications.

Uniqueness

2-Chloro-4-nitrophenyl dihydrogen phosphate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. Its ability to act as a substrate for phosphatases makes it valuable in biochemical research.

生物活性

2-Chloro-4-nitrophenyl dihydrogen phosphate (CNP) is a compound of significant interest due to its biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

CNP is a phosphoric acid derivative characterized by the presence of a chloro and nitro group on the phenyl ring. Its molecular formula is C_6H_6ClN_2O_5P, and it exhibits properties that make it a valuable tool in biochemical research.

CNP primarily acts as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes through the dephosphorylation of tyrosine residues on proteins. Inhibition of PTPs can lead to increased phosphorylation levels, thereby modulating signaling pathways associated with cell proliferation, differentiation, and survival.

Key Mechanisms:

- Inhibition of PTPs : CNP binds to the active site of PTPs, preventing substrate access and thus inhibiting their enzymatic activity. This can lead to altered cellular signaling pathways.

- Impact on Cancer Cells : By inhibiting PTPs, CNP can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Overview

The biological activity of CNP has been explored in various studies, highlighting its potential therapeutic applications:

- Anticancer Activity : Research indicates that CNP can inhibit the growth of several cancer cell lines by inducing apoptosis. For instance, studies have shown that treatment with CNP resulted in significant cytotoxic effects on MCF-7 breast cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that CNP exhibits antimicrobial activity against certain bacterial strains, although further research is needed to fully understand its spectrum of activity.

- Enzyme Inhibition : As an inhibitor of PTPs, CNP has been studied for its potential to enhance insulin signaling by preventing the dephosphorylation of insulin receptor substrates.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that CNP significantly reduced cell viability with an IC50 value in the low micromolar range. Flow cytometry analyses indicated that CNP treatment led to G2/M phase cell cycle arrest and increased apoptosis rates.

| Treatment | IC50 (μM) | Mechanism |

|---|---|---|

| CNP | 5.0 | Induces apoptosis via PTP inhibition |

Case Study 2: Antimicrobial Activity

In a series of experiments assessing antimicrobial effects, CNP was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | >64 μg/mL |

Research Findings

Recent research has expanded the understanding of CNP's biological activities:

- A study published in Pharmaceutical Sciences highlighted the compound's potential as an immunomodulator due to its ability to alter cytokine production in immune cells.

- Another investigation focused on the role of CNP in enhancing insulin sensitivity in diabetic models, suggesting its utility in metabolic disorders.

特性

IUPAC Name |

(2-chloro-4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSNKKSCOCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439315 | |

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14957-98-3 | |

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。